molecular formula C23H16F3N5O5 B11187364 methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate

methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate

Cat. No.: B11187364
M. Wt: 499.4 g/mol
InChI Key: NVSLXDTXIFRMCG-UHFFFAOYSA-N
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Description

Methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine core This core can be synthesized through a series of condensation reactions involving appropriate pyridine and pyrimidine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles or electrophiles employed.

Scientific Research Applications

Methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately influencing cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the trifluoromethylphenyl group and the pyrido[2,3-d]pyrimidine core. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H16F3N5O5

Molecular Weight

499.4 g/mol

IUPAC Name

methyl 2-[2,4-dioxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate

InChI

InChI=1S/C23H16F3N5O5/c1-36-21(34)16-8-4-10-28-19(16)31-20(33)15-7-3-9-27-18(15)30(22(31)35)12-17(32)29-14-6-2-5-13(11-14)23(24,25)26/h2-11H,12H2,1H3,(H,29,32)

InChI Key

NVSLXDTXIFRMCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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